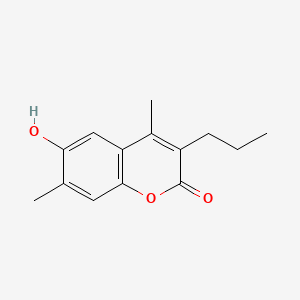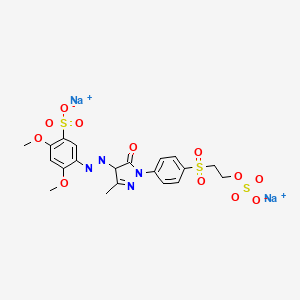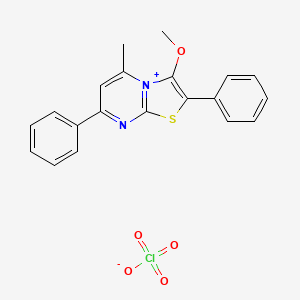
2,7-Diphenyl-3-methoxy-5-methylthiazolo(3,2-a)pyrimidin-4-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diphenyl-3-methoxy-5-methylthiazolo(3,2-a)pyrimidin-4-ium perchlorate is a heterocyclic compound with a complex structure that includes a thiazolo[3,2-a]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diphenyl-3-methoxy-5-methylthiazolo(3,2-a)pyrimidin-4-ium perchlorate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives. These derivatives undergo intramolecular cyclization to yield the thiazolo[3,2-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,7-Diphenyl-3-methoxy-5-methylthiazolo(3,2-a)pyrimidin-4-ium perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups if present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
2,7-Diphenyl-3-methoxy-5-methylthiazolo(3,2-a)pyrimidin-4-ium perchlorate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-Diphenyl-3-methoxy-5-methylthiazolo(3,2-a)pyrimidin-4-ium perchlorate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an antagonist to certain receptors or inhibit the activity of enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole ring structure and exhibit a broad spectrum of pharmacological activities, including antioxidant and antimicrobial properties.
Thiazolopyrimidine Derivatives: These compounds are analogs of purine bases and have shown various biological activities, such as anti-inflammatory and antifungal properties.
Uniqueness
2,7-Diphenyl-3-methoxy-5-methylthiazolo(3,2-a)pyrimidin-4-ium perchlorate is unique due to its specific substitution pattern and the presence of the perchlorate ion. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
87126-08-7 |
|---|---|
Molecular Formula |
C20H17ClN2O5S |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
3-methoxy-5-methyl-2,7-diphenyl-[1,3]thiazolo[3,2-a]pyrimidin-4-ium;perchlorate |
InChI |
InChI=1S/C20H17N2OS.ClHO4/c1-14-13-17(15-9-5-3-6-10-15)21-20-22(14)19(23-2)18(24-20)16-11-7-4-8-12-16;2-1(3,4)5/h3-13H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
OKFOONBQOXNLKA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NC2=[N+]1C(=C(S2)C3=CC=CC=C3)OC)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


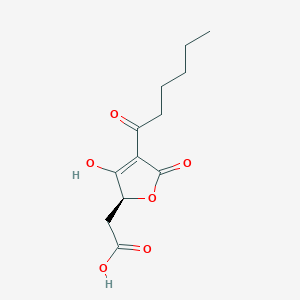
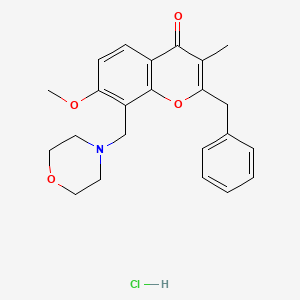
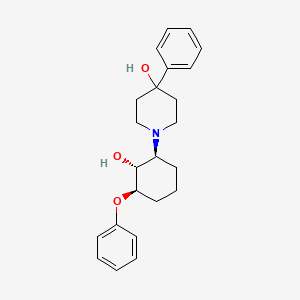
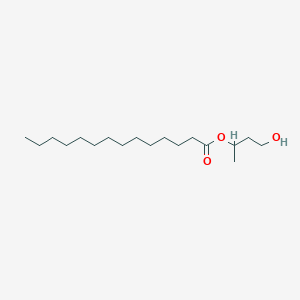
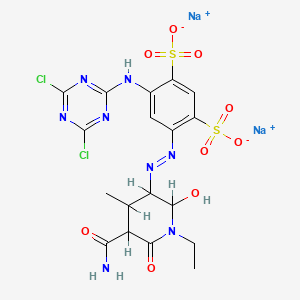
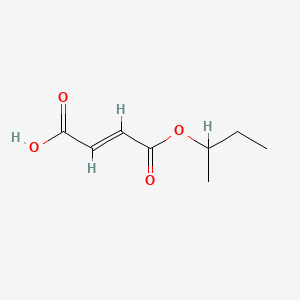
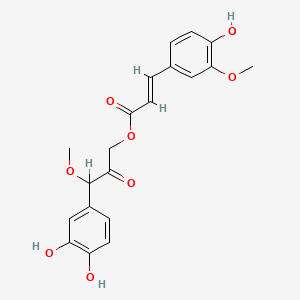



![3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12740759.png)
